2-Hydroxy-5-nitrobenzyl bromide

Catalog No.
S590767
CAS No.
772-33-8
M.F
C7H6BrNO3
M. Wt
232.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-5-nitrobenzyl bromide

CAS Number

772-33-8

Product Name

2-Hydroxy-5-nitrobenzyl bromide

IUPAC Name

2-(bromomethyl)-4-nitrophenol

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

InChI

InChI=1S/C7H6BrNO3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H,4H2

InChI Key

KFDPCYZHENQOBV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CBr)O

Synonyms

2 Hydroxy 5 nitrobenzyl Bromide, 2-Hydroxy-5-nitrobenzyl Bromide, Koshland Reagent, Koshland Reagent I, Koshland's Reagent I, Koshlands Reagent, Koshlands Reagent I, Reagent I, Koshland's, Reagent, Koshland, Reagent, Koshlands

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CBr)O

2-Hydroxy-5-nitrobenzyl bromide is a well-established protein modifying reagent. Due to its unique chemical properties, it can react with specific amino acid side chains within proteins, forming a covalent bond. This modification can alter the protein's function, stability, or solubility [].

Here are some specific research applications of 2-Hydroxy-5-nitrobenzyl bromide:

  • Tryptophan Modification

    Tryptophan is an amino acid with an indole side chain that readily reacts with 2-Hydroxy-5-nitrobenzyl bromide. This reaction has been used to study the role of tryptophan residues in protein function and folding [].

  • Monoclonal Antibody Modification

    Monoclonal antibodies are Y-shaped proteins with high specificity for a particular antigen. 2-Hydroxy-5-nitrobenzyl bromide can be used to modify tryptophan residues in monoclonal antibodies, which can be useful for studying antibody-antigen interactions or for developing novel diagnostic tools [].

  • Sulfhydryl Modification

    In addition to tryptophan, 2-Hydroxy-5-nitrobenzyl bromide can also react with sulfhydryl groups (thiol groups) on cysteine residues within proteins. This modification can be used to probe the role of cysteine residues in protein function or to immobilize proteins on surfaces [].

2-Hydroxy-5-nitrobenzyl bromide is a chemical compound characterized by its molecular formula C7_{7}H6_{6}BrN_{O}_{3} and a molecular weight of 232.03 g/mol. This compound features a nitro group (-NO_{2}) and a hydroxyl group (-OH) attached to a benzyl ring, making it an important reagent in biochemical research. Its structure allows it to participate in nucleophilic substitution reactions, particularly with amino acids such as tryptophan, which is significant for protein modification studies .

As mentioned earlier, 2-Hydroxy-5-nitrobenzyl bromide covalently modifies tryptophan residues in proteins. This modification can alter the protein's local environment, potentially affecting its folding, stability, or interaction with other molecules []. The nitro group on the molecule introduces a negative charge, which can influence protein-protein interactions depending on the location of the modified tryptophan residue.

2-Hydroxy-5-nitrobenzyl bromide is considered a hazardous material. It is a skin, eye, and respiratory irritant []. Here are some safety points to consider:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a respirator when handling the compound [].
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Dispose of waste according to local regulations [].

The primary reaction of 2-hydroxy-5-nitrobenzyl bromide involves its interaction with the side chain of tryptophan residues in proteins. At physiological pH, the compound reacts specifically with the imidazole nitrogen of histidine residues as well, forming covalent adducts. This reaction can be utilized to study protein conformation and dynamics by labeling specific amino acids within proteins .

Notably, the compound can also undergo hydrolysis under certain conditions, leading to the release of bromide ions and the formation of 2-hydroxy-5-nitrobenzyl alcohol, which may have different reactivity profiles .

2-Hydroxy-5-nitrobenzyl bromide exhibits biological activity primarily through its ability to modify proteins. The modification of tryptophan residues can influence protein function, stability, and interactions. Studies have shown that this compound can selectively label tryptophan in peptides and proteins, allowing researchers to investigate the roles of these residues in various biological processes .

Additionally, the compound has been used in studies related to enzyme kinetics and protein folding, providing insights into the structural dynamics of proteins under different conditions .

The synthesis of 2-hydroxy-5-nitrobenzyl bromide typically involves the nitration of benzyl alcohol followed by bromination. A common synthetic route includes:

  • Nitration: Benzyl alcohol is treated with concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
  • Bromination: The resulting compound is then reacted with phosphorus tribromide or another brominating agent to replace the hydroxyl group with a bromine atom.

This method yields 2-hydroxy-5-nitrobenzyl bromide in moderate to high yields depending on reaction conditions .

2-Hydroxy-5-nitrobenzyl bromide is widely used in biochemical research for:

  • Protein Labeling: It serves as a reagent for covalently modifying proteins at specific amino acid residues, particularly tryptophan.
  • Studying Protein Dynamics: The compound aids in understanding protein folding and conformational changes through selective labeling.
  • Enzyme Inhibition Studies: By modifying specific residues within enzymes, researchers can assess their functional roles and mechanisms .

Interaction studies involving 2-hydroxy-5-nitrobenzyl bromide focus on its reactivity with various biomolecules. These studies often investigate how modifications affect protein functionality and interactions with other molecules. For instance:

  • The reaction with histidine residues has been shown to depend on the native conformation of proteins, indicating that structural context is crucial for reactivity .
  • Studies have also explored its use as a reporter group in spectroscopic analyses, allowing for real-time monitoring of protein interactions .

Several compounds share structural similarities with 2-hydroxy-5-nitrobenzyl bromide. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-Hydroxy-3-nitrophenyl bromideHydroxyl and nitro groups on phenol ringOften used in dye applications; less selective than 2-hydroxy-5-nitrobenzyl bromide
2-NitrophenolNitro group on phenolic compoundCommonly used as a precursor for various chemical syntheses; lacks bromine reactivity
Benzyl bromideBromine directly attached to benzene ringUsed primarily as an alkylating agent; does not modify amino acids like 2-hydroxy-5-nitrobenzyl bromide

These compounds differ mainly in their reactivity profiles and applications. While some may serve similar roles as reagents or intermediates, 2-hydroxy-5-nitrobenzyl bromide's specificity for tryptophan makes it particularly valuable in protein chemistry studies.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

772-33-8

Wikipedia

2-Hydroxy-5-nitrobenzyl bromide

General Manufacturing Information

Phenol, 2-(bromomethyl)-4-nitro-: INACTIVE

Dates

Modify: 2023-08-15

Photocaged variants of the MunI and PvuII restriction enzymes

Arunas Silanskas, Michael Foss, Wolfgang Wende, Claus Urbanke, Arunas Lagunavicius, Alfred Pingoud, Virginijus Siksnys
PMID: 21410225   DOI: 10.1021/bi2000609

Abstract

Regulation of proteins by light is a new and promising strategy for the external control of biological processes. In this study, we demonstrate the ability to regulate the catalytic activity of the MunI and PvuII restriction endonucleases with light. We used two different approaches to attach a photoremovable caging compound, 2-nitrobenzyl bromide (NBB), to functionally important regions of the two enzymes. First, we covalently attached a caging molecule at the dimer interface of MunI to generate an inactive monomer. Second, we attached NBB at the DNA binding site of the single-chain variant of PvuII (scPvuII) to prevent binding and cleavage of the DNA substrate. Upon removal of the caging group by UV irradiation, nearly 50% of the catalytic activity of MunI and 80% of the catalytic activity of PvuII could be restored.


Role of tyrosine and tryptophan in chemically modified serum albumin on its tissue distribution

Shen-Feng Ma, Makiya Nishikawa, Yoshiyuki Yabe, Fumiyoshi Yamashita, Mitsuru Hashida
PMID: 16946511   DOI: 10.1248/bpb.29.1926

Abstract

To investigate the effect of functional groups in bovine serum albumin (BSA) on its tissue distribution characteristics, tyrosine (Tyr) or tryptophan (Trp) residues of BSA were chemically modified by tetranitromethane (TNM) and 2-hydroxy-5-nitrobenzyl bromide (HNB), respectively. BSA was successfully modified with each reagent depending on the amount of the reagent added to the reaction mixture, and TNM- and HNB-modified BSA derivatives with different degrees of modification were obtained. Circular dichroism measurements showed that slight secondary and large tertiary changes were detectable as the degree of modification increased. After intravenous injection into mice, all synthetic BSA derivatives were eliminated very slowly from the systemic circulation. However, (111)In-TNM(6.6)- and (111)In-HNB(2.0)-BSA, derivatives with a high degree of modification, showed a slightly faster disappearance from the systemic circulation and slightly higher accumulation in the liver than (111)In-unmodified BSA. Pharmacokinetic analyses also demonstrated that the modification of Tyr or Trp residues on BSA had only marginal effects on tissue distribution. These results indicate that the Tyr and Trp residues have little effect on the tissue distribution characteristics of serum albumins, and that the specific modification of these residues may be a promising approach to designing sustained drug delivery systems using serum albumins.


Analysis of tryptophan surface accessibility in proteins by MALDI-TOF mass spectrometry

Martin Strohalm, Jirí Santrůcek, Radovan Hynek, Milan Kodícek
PMID: 15451414   DOI: 10.1016/j.bbrc.2004.08.217

Abstract

Surface accessible amino acids can play an important role in proteins. They can participate in enzyme's active center structure or in specific intermolecular interactions. Thus, the information about selected amino acids' surface accessibility can contribute to the understanding of protein structure and function. In this paper, we present a simple method for surface accessibility mapping of tryptophan side chains by their chemical modification and identification by MALDI-TOF mass spectrometry. The reaction with 2-hydroxy-5-nitrobenzyl bromide, a common and highly specific covalent modification of tryptophan, seems to be very useful for this purpose. The method was tested on four model proteins with known spatial structure. In the native proteins (1) only surface accessible tryptophan side chains were found to react with the modification agent and (2) no buried one was found to react at lower reagent concentrations. These results indicate that the described method can be a potent tool for identification of surface-located tryptophan side chain in a protein of unknown conformation.


Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry

Martin Strohalm, Milan Kodícek, Michal Pechar
PMID: 14680838   DOI: 10.1016/j.bbrc.2003.11.004

Abstract

The reaction with 2-hydroxy-5-nitrobenzyl bromide (HNB) is a common covalent modification of tryptophan. It results in several products which have been described by classical physico-chemical methods. To improve the understanding of the HNB-modified tryptophan structure, we synthesized a model peptide containing one tryptophan only, modified it by HNB, and analyzed the product by MALDI-TOF mass spectrometry. Surprisingly, several multi-modified products (up to 5 HNB moieties per one tryptophan) were identified. the influence of HNB concentration and pH on the degree of modification was also analyzed. In addition, a splitting of modified tryptophan peaks in MALDI-TOF spectrum was described; most probably, this effect is a common MALDI artifact of nitro-aromatic compounds which facilitates the identification of HNB-modified tryptophan by MALDI-TOF MS significantly.


Screening major binding sites on human serum albumin by affinity capillary electrophoresis

Hee Seung Kim, John Austin, David S Hage
PMID: 15163858   DOI: 10.1385/1-59259-798-X:169

Abstract

A screening method is described for determining whether a drug or small solute has significant interactions at the two major binding sites on human serum albumin (HSA). This method uses affinity capillary electrophoresis (ACE) to perform a mobility shift assay, where the solute of interest is injected in both the presence of pH 7.4, 0.067 M phosphate buffer, and the same buffer containing a known concentration of HSA. Dextran is also used in the running buffer to adjust the mobility of HSA. Two types of modified HSA are used in this assay. The first is modified with 2-hydroxy-5-nitrobenzyl bromide (HNB), which selectively blocks HSA's warfarin-azapropazone site. The second type of HSA is modified with tetranitromethane (TNM), which decreases binding at the indole-benzodiazepine site. By comparing the mobility of a solute in the presence of these two modified forms of HSA vs normal HSA, it is possible to detect solute interactions at these binding sites. This approach is illustrated using warfarin and ibuprofen as examples of test solutes.


A HIGHLY REACTIVE COLORED REAGENT WITH SELECTIVITY FOR THE TRYPTOPHAN RESIDUE IN PROTEINS. 2-HYDROXY-5-NITROBENZYL BROMIDE

H R HORTON, D E KOSHLAND Jr
PMID: 14284628   DOI: 10.1021/ja01083a033

Abstract




Identification of drug-binding sites on human serum albumin using affinity capillary electrophoresis and chemically modified proteins as buffer additives

Hee Seung Kim, John Austin, David S Hage
PMID: 11920883   DOI: 10.1002/1522-2683(200203)23:6<956::AID-ELPS956>3.0.CO;2-7

Abstract

A technique based on affinity capillary electrophoresis (ACE) and chemically modified proteins was used to screen the binding sites of various drugs on human serum albumin (HSA). This involved using HSA as a buffer additive, following the site-selective modification of this protein at two residues (tryptophan 214 or tyrosine 411) located in its major binding regions. The migration times of four compounds (warfarin, ibuprofen, suprofen and flurbiprofen) were measured in the presence of normal or modified HSA. These times were then compared and the mobility shifts observed with the modified proteins were used to identify the binding regions of each injected solute on HSA. Items considered in optimizing this assay included the concentration of protein placed into the running buffer, the reagents used to modify HSA, and the use of dextran as a secondary additive to adjust protein mobility. The results of this method showed good agreement with those of previous reports. The advantages and disadvantages of this approach are examined, as well as its possible extension to other solutes.


Effect of protein-modifying reagents on ecto-apyrase from rat brain

M R Wink, A Buffon, C D Bonan, M A Valenzuela, J J Sarkis, A M Battastini
PMID: 10661899   DOI: 10.1016/s1357-2725(99)00117-x

Abstract

We have tested several chemical modifiers to investigate which amino acid residues, present in the primary structure of the ecto-apyrase, could be involved in catalysis. Synaptosomes from cerebral cortex of rats were prepared and the ATP diphosphohydrolase activity was assayed in absence or the presence of the modifiers. Percentages of residual activity for ATPase and ADPase obtained when the following reagents were tested, are respectively: phenylglyoxal (an arginine group modifier) 17 and 30%; Woodward's reagent (a carboxylic group modifier) 33 and 23%; Koshland's reagent (a tryptophan group modifier) 10 and 12%; maleic anhidride (an amino group modifier) 11 and 25% and carbodiimide reagent (a carboxylic group modifier) 56 and 72%. Otherwise, PMSF, a seryl protein modifier and DTNB, a SH-group modifier did not affect either ATPase or ADPase activity. Inhibitions observed after treatment with phenylglyoxal and Woodward's reagent were significantly prevented when the synaptosomal fraction was preincubated with ATP and ADP, indicating that the arginine and the side chain of glutamate or aspartate (carboxyl groups) participate in the structure of the active site. This interpretation was confirmed by using GTP and GDP, two other apyrase substrates. Phenylglyoxal and Woodward's reagent also inhibited the GTPase and GDPase activities and this inhibition was prevented by preincubation with these substrates.


Chemical modification of amino acid residues in glycerinated Vorticella stalk and Ca(2+)-induced contractility

R Kono, T Ochiai, H Asai
PMID: 9096953   DOI: 10.1002/(SICI)1097-0169(1997)36:4<305::AID-CM1>3.0.CO;2-4

Abstract

The glycerinated stalk of the peritrich ciliate Vorticella, was treated with various reagents to chemically modify the amino acid residues. The influences of these modifcations on spasmoneme contractility were investigated. First, it was confirmed that the spasmoneme contraction is not inhibited by alteration of SH groups. It was also demonstrated that chemical modification of methionine and tryptophan residues abolishes spasmoneme contractility. The reagents used for chemical modification were N-bromosuccinimide (NBS), chloramine T, and 2-hydroxy-5-nitrobenzyl bromide (HNBB), which abolished spasmoneme contractility at concentrations of 40-50 microM, 200-300 microM, and 4 mM, respectively. These results suggest that, along with Ca2+ binding proteins, there are other as yet to be identified proteins involved in contractility.


Modification of the mitochondrial F1-ATPase epsilon subunit, enhancement of the ATPase activity of the IF1-F1 complex and IF1-binding dependence of the conformation of the epsilon subunit

G Solaini, A Baracca, E Gabellieri, G Lenaz
PMID: 9359414   DOI: 10.1042/bj3270443

Abstract

Treatment of bovine heart submitochondrial particles with a low concentration of 2-hydroxy-5-nitrobenzyl bromide (HNB), a selective reagent for the Trp residue of the epsilon subunit [Baracca, Barogi, Lenaz and Solaini (1993) Int. J. Biochem. 25, 1269-1275], enhances the ATP hydrolytic activity of the particles exclusively when the natural inhibitor protein IF1 is present. Similarly, isolated F1 [the catalytic sector of the mitochondrial H+-ATPase complex (ATP synthase)] treated with the reagent has the ATPase activity enhanced exclusively if IF1 is bound to it. These experiments suggest that the modification of the epsilon subunit decreases the inhibitory activity of IF1, eliciting the search for a relationship between the epsilon subunit and the inhibitory protein. Certainly, a reverse relationship exists because HNB binds covalently to the isolated F1 exclusively when the inhibitory protein is present. This finding is consistent with the existence of the epsilon subunit in different conformational states depending on whether IF1 is bound to F1 or not. Support for this assertion is obtained by measurements of the intrinsic phosphorescence decay rate of F1, a probe of the Trp epsilon subunit conformation in situ [Solaini, Baracca, Parenti-Castelli and Strambini (1993) Eur. J. Biochem. 214, 729-734]. A significant difference in phosphorescence decay rate is detected when IF1 is added to preparations of F1 previously devoid of the inhibitory protein. These studies indicate that IF1 and the epsilon subunit of the mitochondrial F1-ATPase complex are related, suggesting a possible role of the epsilon subunit in the mechanism of regulation of the mitochondrial ATP synthase.


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